molecular formula C16H11Cl3N2O3 B11458110 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide

Cat. No.: B11458110
M. Wt: 385.6 g/mol
InChI Key: RLXAVZYFYQMXDV-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide typically involves the reaction of 5-amino-2-(1,3-benzoxazol-2-yl)phenol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H11Cl3N2O3

Molecular Weight

385.6 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2,2-trichloroacetamide

InChI

InChI=1S/C16H11Cl3N2O3/c1-23-12-7-6-9(8-11(12)21-15(22)16(17,18)19)14-20-10-4-2-3-5-13(10)24-14/h2-8H,1H3,(H,21,22)

InChI Key

RLXAVZYFYQMXDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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